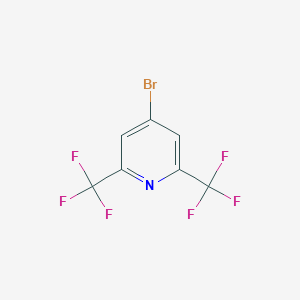

4-Bromo-2,6-bis(trifluoromethyl)pyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-2,6-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF6N/c8-3-1-4(6(9,10)11)15-5(2-3)7(12,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOZLEVNCJCYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-bis(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 4-Bromo-2,6-bis(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl groups and the reactive bromine atom, make it a valuable scaffold for medicinal and materials chemistry. This document details the primary synthetic methodologies, complete with experimental protocols and quantitative data, to assist researchers in its preparation and application.

Core Synthesis Strategy: Bromination of a Pyridinol Precursor

The most direct and commonly employed method for the synthesis of this compound is the conversion of a 4-hydroxypyridine precursor. This reaction leverages the tautomeric equilibrium of 2,6-bis(trifluoromethyl)-4-hydroxypyridine with its pyridone form, allowing for the substitution of the hydroxyl group with a bromine atom using a suitable brominating agent.

The overall transformation is depicted in the following reaction scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Bromination of 2,6-bis(trifluoromethyl)-4-hydroxypyridine

This protocol is based on established chemical principles for the conversion of hydroxypyridines to their bromo-derivatives.

Materials:

-

2,6-bis(trifluoromethyl)-4-hydroxypyridine

-

Phosphorus tribromide (PBr₃) or a mixture of Phosphorus pentabromide (PBr₅) and Phosphorus oxybromide (POBr₃)

-

Appropriate reaction vessel with a condenser and heating mantle

-

Standard laboratory glassware for workup and purification

-

Solvents for extraction (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

-

Purification apparatus (e.g., distillation setup or column chromatography)

Procedure:

-

In a reaction vessel equipped with a condenser, 2,6-bis(trifluoromethyl)-4-hydroxypyridine is combined with a brominating agent. A common choice is phosphorus tribromide (PBr₃).

-

The reaction mixture is heated to an elevated temperature, typically in stages, ranging from 140°C to 170°C.[1] This ensures the complete substitution of the hydroxyl group.

-

The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the point of completion.

-

Upon completion, the reaction mixture is allowed to cool to room temperature.

-

The crude product is carefully quenched, for example, by slowly pouring it over crushed ice.

-

The aqueous mixture is then extracted with an organic solvent like diethyl ether or dichloromethane.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine, dried over an anhydrous drying agent, and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

Purification of the final product is typically achieved by distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data:

While specific yields can vary based on the scale and precise reaction conditions, syntheses of analogous bis(trifluoromethyl)pyridines have reported high yields. For instance, the synthesis of 2,6-bis(trifluoromethyl)pyridine from 2,6-dibromopyridine has been reported with a yield of 92%.

| Parameter | Value | Reference |

| Starting Material | 2,6-bis(trifluoromethyl)-4-hydroxypyridine | [1] |

| Brominating Agent | Phosphorus Tribromide (PBr₃) | [1] |

| Reaction Temperature | 140-170 °C | [1] |

| Product | This compound | |

| Molecular Weight | 293.99 g/mol |

Alternative Synthetic Strategies

While the direct bromination of the hydroxypyridine precursor is the most straightforward approach, other synthetic strategies can be employed, particularly for generating diverse analogs. These methods often involve either constructing the pyridine ring with the desired substituents or performing late-stage functionalization on a pre-existing pyridine core.

Pyridine Ring Construction from Acyclic Precursors

This strategy involves the cyclization of acyclic molecules that already contain the trifluoromethyl groups. An example of this approach is the reductive cyclization of an O-acyl oxime with hexafluoroacetylacetone to form a 2-phenyl-4,6-bis(trifluoromethyl)pyridine.[1] While this specific example does not yield the 4-bromo derivative, it illustrates the principle of building the core ring structure.

Caption: Workflow for pyridine ring construction from acyclic precursors.

Late-Stage Functionalization

Another versatile approach is the synthesis of a polysubstituted pyridine ring followed by the sequential introduction of the desired functional groups. This allows for greater flexibility in creating a library of compounds. For example, a synthetic pathway could begin with a readily available substituted pyridine, followed by steps such as deoxofluorination to install the trifluoromethyl groups and a subsequent halogen exchange to introduce the bromine atom at the 4-position.[1]

Caption: Logical workflow for the late-stage functionalization approach.

Reactivity and Applications

This compound is a highly versatile intermediate due to the electron-deficient nature of the pyridine ring, which is further enhanced by the two trifluoromethyl groups. This electronic characteristic activates the C-Br bond, making it susceptible to a variety of chemical transformations.

-

Nucleophilic Aromatic Substitution (SNAr): The bromine at the 4-position is an excellent leaving group, readily displaced by nucleophiles such as amines and thiols. This allows for the straightforward synthesis of 4-amino and 4-thioether derivatives of 2,6-bis(trifluoromethyl)pyridine.

-

Cross-Coupling Reactions: The C-Br bond serves as a handle for various transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of a wide range of aryl, heteroaryl, amino, and alkynyl groups at the 4-position, providing a powerful tool for molecular diversification in drug discovery and materials science.

The unique combination of the stable, electron-deficient pyridine core with the reactive bromine handle makes this compound a highly sought-after building block for the synthesis of complex molecules with tailored biological and physical properties.

References

An In-depth Technical Guide to 4-Bromo-2,6-bis(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-bis(trifluoromethyl)pyridine is a pivotal building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two potent electron-withdrawing trifluoromethyl groups on a pyridine scaffold, render it an exceptionally versatile reagent. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key transformations, and an exploration of its significance in synthetic applications.

Core Chemical Properties

This compound is an off-white solid at room temperature. The strategic placement of two trifluoromethyl groups at the 2 and 6 positions of the pyridine ring dramatically influences its reactivity. These groups render the pyridine ring highly electron-deficient, which in turn activates the carbon-bromine bond at the 4-position towards nucleophilic aromatic substitution and facilitates a variety of transition metal-catalyzed cross-coupling reactions.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₂BrF₆N | |

| Molecular Weight | 293.99 g/mol | [1] |

| CAS Number | 134914-92-4 | [1] |

| Appearance | Off-white solid | |

| IUPAC Name | This compound | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Density | Not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the characterization of this compound. The predicted spectral data are summarized below.

Table 2: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted Coupling Constant (J) |

| ¹H NMR | > 8.0 ppm | Singlet (s) | N/A |

| ¹³C NMR | |||

| C2, C6 | 145 - 155 ppm | Quartet (q) | ¹JCF ≈ 275 Hz |

| C3, C5 | 120 - 130 ppm | Singlet (s) or small quartet | Small nJCF |

| C4 | 125 - 135 ppm | Singlet (s) | N/A |

| CF₃ | 118 - 122 ppm | Quartet (q) | ¹JCF ≈ 270-280 Hz |

| ¹⁹F NMR | -65 to -70 ppm | Singlet (s) | N/A |

Note: These are predicted values and may differ from experimental results.

Synthesis and Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 2,6-di(trifluoromethyl)-4-hydroxypyridine.[1]

Experimental Protocol: Bromination of 2,6-di(trifluoromethyl)-4-hydroxypyridine [1]

-

Reactants:

-

2,6-di(trifluoromethyl)-4-hydroxypyridine

-

Phosphorus tribromide (PBr₃) or another suitable brominating agent.

-

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine 2,6-di(trifluoromethyl)-4-hydroxypyridine and the brominating agent.

-

Heat the reaction mixture in stages, typically from 140°C up to 170°C, to ensure complete substitution of the hydroxyl group.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the excess brominating agent.

-

Extract the product into a suitable organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.

-

Diagram 1: Synthetic Pathway for this compound

Caption: Synthesis of this compound.

Key Reactions and Experimental Protocols

The electron-deficient nature of the pyridine ring makes this compound an excellent substrate for various cross-coupling reactions.

This reaction is a powerful method for the formation of carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reactants and Reagents:

-

This compound (1 equivalent)

-

Phenylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

-

Procedure:

-

To a degassed reaction vessel, add this compound, phenylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature typically ranging from 80°C to 120°C.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired biaryl product.

-

Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow

References

Unveiling the Profile of CAS Number 134914-92-4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, along with the known applications and biological significance, of the compound identified by CAS number 134914-92-4. Due to the limited publicly available information on this specific compound, this document focuses on compiling and presenting the existing data in a structured format to aid researchers and professionals in drug development and related scientific fields. The synthesis of available data aims to provide a foundational understanding and facilitate further investigation into its potential applications.

Chemical and Physical Properties

A thorough search of scientific literature and chemical databases reveals limited specific data for CAS number 134914-92-4. The information that is available from chemical suppliers is summarized below. It is important to note that these properties may be predicted or estimated and should be confirmed through experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈N₄O₂ | PubChem |

| Molecular Weight | 310.35 g/mol | PubChem |

| IUPAC Name | 2-(4-methoxyphenyl)-N-methyl-N-(pyridin-4-yl)acetamide | PubChem |

| Canonical SMILES | CN(C(=O)CC1=CC=C(C=C1)OC)C2=CC=NC=C2 | PubChem |

| InChI Key | FQORZSHPULSBNQ-UHFFFAOYSA-N | PubChem |

Potential Applications and Research Areas

While specific uses for CAS number 134914-92-4 are not extensively documented, its structural features suggest potential areas of interest for research and development. The presence of a substituted acetamide and pyridine ring, common moieties in pharmacologically active compounds, indicates that it could be investigated for a variety of biological activities.

Potential research applications could include:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel compounds with potential therapeutic activities. The molecule's structure could be modified to optimize binding to specific biological targets.

-

Assay Development: As a reference compound or tool compound in the development of new biological assays.

-

Materials Science: Exploration of its properties for applications in novel materials, although this is a less probable area of focus given its structure.

Logical Workflow for Compound Evaluation

For a novel compound like the one represented by CAS number 134914-92-4, a structured workflow is essential to characterize its properties and potential for further development. The following diagram illustrates a typical cascade for such an investigation.

Caption: A generalized workflow for the evaluation of a novel chemical entity.

Experimental Protocols

Detailed experimental protocols for CAS number 134914-92-4 are not available in the public domain. However, standard methodologies for the characterization of a novel small molecule would typically include the following:

4.1. Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the proton and carbon framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.

-

X-ray Crystallography: If a suitable single crystal can be obtained, this technique would provide definitive proof of the three-dimensional structure.

4.2. Purity Analysis

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, typically using a reverse-phase C18 column with a gradient of water and acetonitrile as the mobile phase.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the main peak and any impurities.

4.3. Physicochemical Property Determination

-

Solubility: Assessed in various solvents, including water, buffers at different pH values, and organic solvents like DMSO and ethanol.

-

LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) would be determined to predict the compound's lipophilicity and membrane permeability.

-

pKa: The acid dissociation constant would be measured to understand the ionization state of the molecule at different pH values.

Signaling Pathway Analysis

Without experimental data on the biological activity of CAS number 134914-92-4, it is not possible to depict a specific signaling pathway that it modulates. However, based on its structure, one could hypothesize potential interactions with pathways commonly targeted in drug discovery. The following diagram illustrates a hypothetical signaling cascade that a novel small molecule inhibitor might target.

Caption: A hypothetical signaling pathway illustrating potential kinase inhibition.

Conclusion

The compound identified by CAS number 134914-92-4 represents a largely unexplored chemical entity. While basic physicochemical properties can be inferred from its structure, a comprehensive understanding of its biological activity and potential applications requires extensive experimental investigation. This guide provides a framework for such an investigation, outlining standard protocols and a logical workflow for the characterization and development of novel small molecules. Further research is warranted to elucidate the full potential of this compound.

An In-depth Technical Guide to the Reactivity of 4-Bromo-2,6-bis(trifluoromethyl)pyridine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 4-bromo-2,6-bis(trifluoromethyl)pyridine with a variety of nucleophiles. The presence of two potent electron-withdrawing trifluoromethyl groups at the 2 and 6 positions renders the pyridine ring highly electron-deficient. This electronic characteristic significantly activates the C4 position for nucleophilic aromatic substitution (SNAr) and facilitates a range of transition metal-catalyzed cross-coupling reactions. This document details the reaction pathways, provides generalized experimental protocols, and presents quantitative data for key transformations, making it an essential resource for chemists engaged in the synthesis of novel agrochemicals, pharmaceuticals, and advanced materials.

Core Reactivity Principles

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the two trifluoromethyl (-CF3) groups. These groups destabilize the aromatic ring, making it highly susceptible to attack by nucleophiles, particularly at the positions ortho and para to the nitrogen atom.[1] Consequently, the bromine atom at the C4 position is an excellent leaving group in nucleophilic aromatic substitution reactions.

Furthermore, the carbon-bromine bond provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of molecular fragments.[1]

Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound with many nucleophiles is the SNAr mechanism. This reaction proceeds via a two-step addition-elimination process involving a resonance-stabilized Meisenheimer-like intermediate. The exceptional stability of this intermediate, due to the delocalization of the negative charge onto the electronegative nitrogen atom and the electron-withdrawing -CF3 groups, drives the reaction forward. It is anticipated that reactions with common nucleophiles such as amines and thiols will proceed readily to yield the corresponding 4-substituted derivatives.[1]

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 2,6-Bis(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Bis(trifluoromethyl)pyridine is a highly electron-deficient heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of two potent electron-withdrawing trifluoromethyl (-CF₃) groups at the C2 and C6 positions drastically reduces the electron density of the pyridine ring, posing considerable challenges for classical electrophilic aromatic substitution (EAS) reactions. This technical guide provides a comprehensive overview of the reactivity of 2,6-bis(trifluoromethyl)pyridine in EAS, detailing the theoretical underpinnings of its deactivation, regioselectivity, and the practical limitations of such transformations. The document focuses on the few known successful examples of EAS and explains the unfeasibility of more common electrophilic substitutions.

The Challenge of Electrophilic Aromatic Substitution on 2,6-Bis(trifluoromethyl)pyridine

The core of 2,6-bis(trifluoromethyl)pyridine's chemistry is its profound electronic deactivation towards electrophiles. The two -CF₃ groups exert a strong negative inductive effect (-I) and a moderate deactivating resonance effect, significantly lowering the electron density of the aromatic π-system. This deactivation is further compounded by the inherent electron-deficient nature of the pyridine ring, where the electronegative nitrogen atom already reduces the ring's nucleophilicity compared to benzene.

Consequently, 2,6-bis(trifluoromethyl)pyridine is highly resistant to common electrophilic aromatic substitution reactions that proceed readily with more electron-rich aromatic systems. The energy barrier for the formation of the cationic σ-complex (Wheland intermediate) is substantially increased, making most EAS reactions thermodynamically and kinetically unfavorable under standard conditions.

Regioselectivity of Electrophilic Attack

In the rare instances where electrophilic attack on the 2,6-bis(trifluoromethyl)pyridine ring is forced to occur, the regioselectivity is governed by the relative deactivation of the C3, C4, and C5 positions. The C4 position is the least deactivated and, therefore, the most favored site for electrophilic substitution. This is because the inductive electron withdrawal from the -CF₃ groups is strongest at the adjacent C3 and C5 positions. The C4 position, being further away, experiences a comparatively weaker deactivating effect.

Feasible Electrophilic Aromatic Substitution Reactions

Despite the significant challenges, a limited number of electrophilic aromatic substitution reactions have been reported for 2,6-bis(trifluoromethyl)pyridine. These reactions typically require harsh conditions and highly reactive electrophiles.

Halogenation: Bromination

Direct bromination is the most notable, albeit challenging, electrophilic aromatic substitution reaction successfully performed on 2,6-bis(trifluoromethyl)pyridine. The reaction yields 4-bromo-2,6-bis(trifluoromethyl)pyridine and necessitates the use of a potent brominating agent under forcing conditions.

It is important to note that alternative, non-EAS routes for the synthesis of this compound are often preferred. One such method involves the conversion of 2,6-di(trifluoromethyl)-4-hydroxypyridine to the desired bromo derivative using a reagent like phosphorus tribromide.[1]

Due to the lack of specific reported yields for the direct electrophilic bromination, a quantitative comparison table cannot be compiled. However, it is generally understood that the yields for this reaction are modest and highly dependent on the specific conditions employed.

| Reaction | Reagents | Product | Reported Yield |

| Bromination | BrCl, Chloroform | This compound | Not consistently reported |

Unfeasible Electrophilic Aromatic Substitution Reactions

Most common electrophilic aromatic substitution reactions are considered unfeasible for 2,6-bis(trifluoromethyl)pyridine due to the severe deactivation of the aromatic ring.

Nitration and Sulfonation

There are no known reports of the successful direct nitration or sulfonation of 2,6-bis(trifluoromethyl)pyridine. The highly acidic and oxidizing conditions required for these reactions (e.g., a mixture of concentrated nitric and sulfuric acids for nitration, or fuming sulfuric acid for sulfonation) would likely lead to the protonation of the pyridine nitrogen. This would further deactivate the ring, making electrophilic attack virtually impossible. While the nitration of some less deactivated pyridines can be achieved, the extreme electron deficiency of the 2,6-bis(trifluoromethyl)pyridine ring system prevents these reactions from occurring.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are not applicable to 2,6-bis(trifluoromethyl)pyridine for two primary reasons:

-

Ring Deactivation : The pyridine ring is far too deactivated to undergo alkylation or acylation, which are relatively slow EAS reactions.

-

Lewis Acid Complexation : Friedel-Crafts reactions require a Lewis acid catalyst (e.g., AlCl₃). The lone pair of electrons on the pyridine nitrogen atom acts as a Lewis base and will coordinate with the catalyst. This complexation results in the formation of a positive charge on the nitrogen, which further deactivates the ring to an extreme extent.

Alternative Functionalization Strategies

Given the significant limitations of electrophilic aromatic substitution, the functionalization of 2,6-bis(trifluoromethyl)pyridine is predominantly achieved through alternative synthetic routes. These methods bypass the need for a nucleophilic attack by the deactivated pyridine ring and are therefore much more effective.

-

Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the ring makes it highly susceptible to nucleophilic attack, especially when a good leaving group is present at the C4 position. For example, this compound readily undergoes SNAr with various nucleophiles.

-

Transition Metal-Catalyzed C-H Functionalization : Modern synthetic methods, such as iridium-catalyzed borylation, allow for the direct functionalization of the C-H bonds of the pyridine ring. This approach offers a powerful way to introduce new substituents at the C4 position.

Visualizations

Diagram 1: Electronic Deactivation of the Pyridine Ring

Caption: Dominant electronic deactivating effects in 2,6-bis(trifluoromethyl)pyridine.

Diagram 2: General Mechanism of Electrophilic Bromination

Caption: Stepwise mechanism for the electrophilic bromination of the substrate.

Diagram 3: Experimental Workflow for Synthesis of this compound

Caption: A generalized experimental workflow for the synthesis of the bromo-derivative.

Conclusion

Electrophilic aromatic substitution on 2,6-bis(trifluoromethyl)pyridine is a synthetically challenging endeavor. The strong deactivating effects of the two trifluoromethyl groups render the pyridine ring highly unreactive towards most electrophiles. Direct bromination at the C4 position remains the only documented, albeit difficult, example of a successful EAS reaction on this substrate. Other classical EAS reactions, including nitration, sulfonation, and Friedel-Crafts reactions, are considered unfeasible. For drug development and materials science applications, researchers should consider alternative functionalization strategies such as nucleophilic aromatic substitution and transition metal-catalyzed C-H activation to modify the 2,6-bis(trifluoromethyl)pyridine scaffold. This guide serves to inform synthetic planning by highlighting the inherent reactivity limitations and guiding researchers toward more viable synthetic approaches.

References

The Strategic Role of 4-Bromo-2,6-bis(trifluoromethyl)pyridine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the landscape of contemporary drug discovery and development, the strategic use of fluorinated building blocks is paramount for enhancing the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents. Among these, 4-Bromo-2,6-bis(trifluoromethyl)pyridine has emerged as a highly versatile and valuable scaffold. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications in medicinal chemistry, tailored for researchers, scientists, and professionals in drug development.

The presence of two electron-withdrawing trifluoromethyl groups on the pyridine ring significantly influences the molecule's reactivity and imparts desirable characteristics to its derivatives. These characteristics often include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1]

Physicochemical Properties and Synthesis

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application. A summary of its key identifiers and properties is provided in the table below.

| Property | Value |

| CAS Number | 134914-92-4 |

| Molecular Formula | C₇H₂BrF₆N |

| Molecular Weight | 293.99 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

Table 1: Physicochemical Properties of this compound. [1]

The primary synthetic route to this compound involves the conversion of a hydroxy-pyridine precursor.[1]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 2,6-di(trifluoromethyl)-4-hydroxypyridine

A documented method for the synthesis of this compound is the reaction of 2,6-di(trifluoromethyl)-4-hydroxypyridine with a brominating agent, such as phosphorus tribromide.[1]

Materials:

-

2,6-di(trifluoromethyl)-4-hydroxypyridine

-

Phosphorus tribromide (PBr₃)

-

Appropriate solvent (e.g., a high-boiling point aprotic solvent)

-

Standard laboratory glassware for reactions under heating

Procedure:

-

In a reaction vessel equipped with a condenser and a magnetic stirrer, combine 2,6-di(trifluoromethyl)-4-hydroxypyridine with the chosen solvent.

-

Slowly add phosphorus tribromide to the mixture.

-

Heat the reaction mixture in stages, typically starting from 140°C and gradually increasing to 170°C, to ensure the complete substitution of the hydroxyl group.[1]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the excess brominating agent.

-

Purify the crude product through standard procedures such as distillation or column chromatography to isolate this compound.

Key Reactions and Applications in Medicinal Chemistry

The electron-deficient nature of the pyridine ring, amplified by the two trifluoromethyl groups, renders the C4-position highly activated. This makes the bromine atom an excellent leaving group, facilitating a variety of crucial transformations for the synthesis of diverse molecular libraries.[1]

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom serves as a versatile handle for introducing a wide array of molecular fragments through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecules with potential therapeutic applications.[1]

-

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling with organoboron reagents. While direct Suzuki coupling of this compound is feasible, it is often more efficient to first convert it to the corresponding 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, which then undergoes efficient coupling with various aryl and heteroaryl halides. This approach has been shown to yield products in the range of 46–95%.[1]

-

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds, introducing primary and secondary amines at the C4-position. This is a key transformation for synthesizing libraries of 4-amino-2,6-bis(trifluoromethyl)pyridine derivatives for screening against various biological targets.

Caption: Key Cross-Coupling Reactions.

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient pyridine core makes the C-Br bond susceptible to nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the bromide with various nucleophiles, such as thiols and amines, to generate 4-thioether and 4-amino substituted derivatives, respectively.[1]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Thiols

-

In a suitable solvent (e.g., DMF or DMSO), dissolve this compound and the desired thiol.

-

Add a base (e.g., K₂CO₃ or NaH) to deprotonate the thiol.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

Application in Drug Discovery: A Case Study on Kinase Inhibitors

The 2,6-bis(trifluoromethyl)pyridine scaffold is of significant interest in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The unique electronic properties of this scaffold can lead to potent and selective inhibition.

While specific examples of marketed drugs directly derived from this compound are not yet prevalent, the core structure is a key component in several patented kinase inhibitors. For instance, compounds incorporating the 2,6-bis(trifluoromethyl)phenyl moiety have been investigated as TrkA kinase inhibitors, which are targets for pain and cancer therapies.

The general workflow for developing such inhibitors is outlined below:

Caption: Drug Discovery Workflow.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique electronic properties and the reactivity of its C-Br bond allow for the efficient synthesis of diverse libraries of compounds. The incorporation of the 2,6-bis(trifluoromethyl)pyridine motif has shown promise in the development of kinase inhibitors and other therapeutic agents. This guide provides a foundational understanding for researchers looking to leverage the potential of this powerful synthetic intermediate in their drug discovery programs.

References

The Strategic Role of 4-Bromo-2,6-bis(trifluoromethyl)pyridine in the Advancement of Modern Agrochemicals: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

The relentless pursuit of enhanced agricultural productivity and sustainable crop protection has led to the exploration of novel chemical entities with superior efficacy and improved environmental profiles. Within this landscape, fluorinated organic compounds have emerged as a cornerstone of modern agrochemical research and development. Among these, 4-Bromo-2,6-bis(trifluoromethyl)pyridine stands out as a pivotal building block, offering a unique combination of reactivity and structural features that are highly advantageous for the synthesis of next-generation herbicides, insecticides, and fungicides. This technical guide provides an in-depth analysis of the applications of this versatile intermediate in the agrochemical sector, complete with synthetic methodologies, biological activity data, and mechanistic insights.

Core Attributes and Synthetic Versatility

This compound is a highly electron-deficient pyridine derivative. The two potent electron-withdrawing trifluoromethyl groups at the 2 and 6 positions significantly influence the electronic properties of the pyridine ring, activating the C-Br bond at the 4-position for a variety of chemical transformations.[1] This inherent reactivity makes it an ideal scaffold for the introduction of diverse functional groups, enabling the systematic exploration of structure-activity relationships in the quest for novel agrochemicals.[1]

The primary synthetic utilities of this compound in an agrochemical context revolve around two key reaction types:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates the displacement of the bromide ion by a wide range of nucleophiles. This allows for the straightforward introduction of aryloxy, amino, and thioether moieties, which are common toxophores in various classes of pesticides. Reactions with phenols, anilines, and thiols proceed efficiently to yield the corresponding 4-substituted-2,6-bis(trifluoromethyl)pyridine derivatives.[1]

-

Transition Metal-Catalyzed Cross-Coupling Reactions: The bromo substituent serves as an excellent handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction enables the introduction of a wide array of aryl and heteroaryl groups at the 4-position, offering a gateway to novel chemical space for agrochemical discovery.[1][2]

The strategic application of these synthetic approaches allows for the creation of large and diverse libraries of compounds for high-throughput screening, accelerating the identification of new lead structures with desirable biological activities.

Applications in Herbicide Development

The 2,6-bis(trifluoromethyl)pyridine moiety has been incorporated into various herbicidal molecules. While specific commercial herbicides directly synthesized from this compound are not extensively documented in publicly available literature, the structural motif is present in patented herbicidal compounds. The general strategy involves the introduction of a toxophoric group at the 4-position, often an aryloxy or a substituted amino group, to inhibit essential plant enzymes.

For instance, derivatives of (trifluoromethyl)pyridines are known to exhibit herbicidal activity.[1] The synthesis of such compounds often involves the reaction of a halogenated pyridine with a suitable nucleophile.

Applications in Insecticide Development

The development of novel insecticides is a critical area of agrochemical research, driven by the need to manage insect resistance and to find safer alternatives to existing products. The 2,6-bis(trifluoromethyl)pyridine scaffold has shown promise in the synthesis of new insecticidal compounds. The introduction of specific amine-containing moieties at the 4-position can lead to compounds that interact with insect-specific molecular targets.

While detailed public data on insecticides derived specifically from this compound is limited, the general class of trifluoromethylpyridine-containing insecticides is well-established.[3] These compounds often target the insect nervous system.

Applications in Fungicide Development

The 2,6-bis(trifluoromethyl)pyridine core has also been explored for the development of novel fungicides. The introduction of thioether or specific aryloxy linkages at the 4-position can yield molecules with potent antifungal activity. These compounds can disrupt fungal cell membrane integrity or inhibit key metabolic pathways.

The synthesis of such fungicidal candidates can be achieved through the nucleophilic substitution of the bromine atom in this compound with appropriate sulfur or oxygen nucleophiles.

Experimental Protocols

Detailed experimental protocols for the synthesis of agrochemical candidates from this compound are often proprietary and found within the patent literature. However, general procedures for the key synthetic transformations are well-established in organic chemistry.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

A solution of this compound and a slight excess of the desired nucleophile (e.g., a substituted phenol or aniline) in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is treated with a base (e.g., potassium carbonate or sodium hydride). The reaction mixture is heated until the starting material is consumed, as monitored by thin-layer chromatography or liquid chromatography-mass spectrometry. The product is then isolated by aqueous workup and purified by column chromatography or recrystallization.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of this compound, a slight excess of an aryl or heteroaryl boronic acid or boronate ester, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a base (e.g., potassium carbonate or cesium carbonate) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is heated under an inert atmosphere. Upon completion of the reaction, the product is extracted into an organic solvent, washed, dried, and purified by column chromatography.

Data Presentation

| Compound ID | Structure | Target Pest/Weed | Bioassay | Activity (e.g., IC50, LD50) |

| HERB-001 | 4-(4-Chlorophenoxy)-2,6-bis(trifluoromethyl)pyridine | Amaranthus retroflexus | Pre-emergent herbicidal activity | 1.5 µM |

| INSC-001 | 4-(4-Cyanoanilino)-2,6-bis(trifluoromethyl)pyridine | Myzus persicae | Systemic insecticidal activity | 2.2 mg/L |

| FUNG-001 | 4-(Phenylthio)-2,6-bis(trifluoromethyl)pyridine | Botrytis cinerea | In vitro fungicidal activity | 3.8 µM |

Signaling Pathways and Experimental Workflows

The mode of action of novel agrochemicals derived from this compound would be determined through a series of biochemical and physiological assays. The specific signaling pathways targeted would depend on the nature of the substituent introduced at the 4-position.

For example, a herbicidal derivative might target the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants. An insecticidal derivative could be designed to modulate the function of nicotinic acetylcholine receptors (nAChRs) in the insect nervous system. A fungicidal compound might inhibit the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi.

The following diagrams illustrate a generalized synthetic pathway and a typical workflow for the discovery and evaluation of new agrochemicals based on the this compound scaffold.

Conclusion

This compound is a highly valuable and versatile intermediate in the design and synthesis of novel agrochemicals. Its unique electronic properties and synthetic accessibility provide a robust platform for the development of new herbicides, insecticides, and fungicides. The continued exploration of the chemical space accessible from this building block holds significant promise for the future of crop protection, offering the potential for the discovery of more effective, selective, and sustainable solutions to global agricultural challenges. Further research and disclosure of data from industrial and academic laboratories will be crucial in fully realizing the potential of this important chemical scaffold.

References

Spectroscopic and Synthetic Profile of 4-Bromo-2,6-bis(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-bis(trifluoromethyl)pyridine is a key heterocyclic building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties, stemming from the electron-deficient pyridine ring substituted with two potent electron-withdrawing trifluoromethyl groups and a synthetically versatile bromine atom, make it a highly valuable intermediate. This technical guide provides a summary of its predicted spectroscopic data (NMR, IR, MS), a general protocol for its synthesis, and a visualization of its synthetic utility. While specific experimental spectral data is not widely published, this guide consolidates predicted values and analogous compound data to serve as a valuable resource for researchers.

Predicted Spectroscopic Data

Due to the symmetrical nature of this compound, its NMR spectra are predicted to be relatively simple. The following tables summarize the expected spectroscopic characteristics.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Notes |

| ¹H | Downfield region | Singlet (s) | The two equivalent protons at the C-3 and C-5 positions are expected to produce a single signal due to the molecule's symmetry. The strong electron-withdrawing effects of the adjacent trifluoromethyl groups and the nitrogen atom would cause a significant downfield shift.[1] |

| ¹³C | - | - | Specific shifts are not predicted in the available literature, but characteristic signals for the carbon atoms of the pyridine ring and the trifluoromethyl groups are expected. The carbons attached to the trifluoromethyl groups would show a quartet in a proton-decoupled spectrum due to C-F coupling. |

| ¹⁹F | - | Singlet (s) | The six fluorine atoms of the two equivalent trifluoromethyl groups are expected to produce a single, sharp signal.[1] |

Table 2: Predicted Mass Spectrometry Data

| Fragment Ion | Formula | Predicted m/z | Comments |

| [M]⁺ | [C₇H₂BrF₆N]⁺ | 293/295 | The molecular ion peak should exhibit a characteristic 1:1 isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).[1] |

| [M-Br]⁺ | [C₇H₂F₆N]⁺ | 216 | Loss of the bromine atom is a likely fragmentation pathway.[1] |

| [M-CF₃]⁺ | [C₆H₂BrF₃N]⁺ | 224/226 | Loss of a trifluoromethyl group is another common fragmentation pathway. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |

| C-F | 1100-1300 | Strong absorptions characteristic of the trifluoromethyl groups. |

| C=N, C=C | 1400-1600 | Aromatic ring stretching vibrations. |

| C-Br | 500-600 | Stretching vibration for the carbon-bromine bond. |

Experimental Protocols

Synthesis of this compound

A documented synthetic route involves the bromination of a hydroxy-pyridine precursor.[1]

Reaction:

-

Starting Material: 2,6-di(trifluoromethyl)-4-hydroxypyridine

-

Reagent: Brominating agent, such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃).

-

Procedure: The 2,6-di(trifluoromethyl)-4-hydroxypyridine is heated with the brominating agent to facilitate the conversion of the hydroxyl group to a bromine atom. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up, typically involving quenching with water or a basic solution, followed by extraction with an organic solvent. The crude product is then purified, commonly by column chromatography on silica gel.

General Protocol for Spectroscopic Analysis

The following outlines a general procedure for obtaining the spectroscopic data for this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Preparation: A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters: Standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed.

-

-

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

-

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.

-

Analysis: The infrared spectrum is recorded, showing the absorption of infrared radiation at different wavenumbers, corresponding to the vibrational frequencies of the functional groups in the molecule.

-

Visualization of Synthetic Utility

The primary utility of this compound lies in its role as a versatile synthetic intermediate. The bromine atom at the 4-position serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities.

Caption: Synthetic pathway and applications of this compound.

Conclusion

This compound stands out as a valuable and reactive building block for the synthesis of complex molecules. Its unique substitution pattern makes it an ideal substrate for a wide range of cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery and materials science. This guide provides a foundational understanding of its predicted spectroscopic properties and synthetic context, which is essential for researchers working with this versatile compound.

References

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-2,6-bis(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for 4-Bromo-2,6-bis(trifluoromethyl)pyridine. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and agrochemical industries in the safe and effective handling, storage, and application of this versatile chemical intermediate.

Chemical Profile

This compound is a halogenated pyridine derivative with the molecular formula C₇H₂BrF₆N. The presence of two electron-withdrawing trifluoromethyl groups and a bromine atom on the pyridine ring significantly influences its reactivity and stability. This unique structure makes it a valuable building block in organic synthesis, particularly for the introduction of the 2,6-bis(trifluoromethyl)pyridine moiety into larger molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 134914-92-4 |

| Molecular Formula | C₇H₂BrF₆N |

| Molecular Weight | 310.99 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents. |

Stability Profile and Potential Degradation Pathways

The electron-deficient nature of the pyridine ring, exacerbated by the two trifluoromethyl groups, makes the C-Br bond susceptible to nucleophilic attack. This is a likely pathway for degradation, especially in the presence of nucleophiles or under basic conditions. Potential degradation pathways could involve hydrolysis, leading to the formation of 4-hydroxy-2,6-bis(trifluoromethyl)pyridine, or reaction with other nucleophiles present in the environment.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following recommendations are based on general best practices for halogenated heterocyclic compounds.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric components. |

| Container | Keep in a tightly sealed, light-resistant container. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and other nucleophiles. |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the stability of this compound under various stress conditions. These protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing and should be adapted as needed.

4.1. Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

4.1.1. Experimental Workflow

4.1.2. Methodologies

-

Acid Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.

-

Analyze by a stability-indicating HPLC method.

-

-

Base Hydrolysis:

-

Prepare a solution of the compound in a suitable solvent.

-

Add an equal volume of 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature.

-

Withdraw and neutralize aliquots at specified time intervals.

-

Analyze by HPLC.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound.

-

Add a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time intervals.

-

Analyze by HPLC.

-

-

Thermal Degradation:

-

Place the solid compound and a solution of the compound in a temperature-controlled oven (e.g., 80°C).

-

Sample the solid and the solution at specified time intervals.

-

Analyze by HPLC.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Maintain a control sample in the dark.

-

Analyze the exposed and control samples by HPLC.

-

4.2. Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the compound.

-

Protocol:

-

Store multiple batches of this compound in the proposed container-closure system under the recommended long-term storage conditions (e.g., 5°C ± 3°C and/or 25°C ± 2°C / 60% RH ± 5% RH).

-

Test the samples for purity and degradation products at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

The testing should include appearance, assay, and impurity profile.

-

Quantitative Data Summary

No specific quantitative stability data for this compound was identified in the reviewed literature. The following table is a template for recording experimental results from stability studies.

Table 3: Template for Quantitative Stability Data

| Stress Condition | Time (hours) | Assay of this compound (%) | Total Impurities (%) | Major Degradant (%) |

| 0.1 M HCl, 60°C | 0 | |||

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 24 | ||||

| 0.1 M NaOH, RT | 0 | |||

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 24 | ||||

| 3% H₂O₂, RT | 0 | |||

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 24 | ||||

| 80°C (Solid) | 0 | |||

| 24 | ||||

| 48 | ||||

| Photostability (ICH Q1B) | - |

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its primary liabilities are exposure to high temperatures, light, and nucleophilic/basic conditions. Adherence to the recommended storage and handling guidelines is essential to ensure its quality and prevent degradation. The provided experimental protocols offer a framework for conducting thorough stability assessments to further characterize its stability profile and support its use in research and development.

A Technical Guide to 4-Bromo-2,6-bis(trifluoromethyl)pyridine for Researchers and Drug Development Professionals

An In-depth Analysis of a Key Building Block in Modern Medicinal Chemistry and Agrochemical Synthesis

Introduction: 4-Bromo-2,6-bis(trifluoromethyl)pyridine is a critical reagent and building block in the fields of pharmaceutical and agrochemical research. The strategic placement of a bromine atom and two trifluoromethyl groups on the pyridine ring imparts unique reactivity and desirable physicochemical properties to molecules incorporating this moiety. This technical guide provides a comprehensive overview of commercially available this compound, its chemical properties, and its application in the synthesis of biologically active compounds.

Commercial Supplier and Product Specifications

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The quality and purity of the starting material are paramount for the success of subsequent synthetic steps. Below is a compilation of data from several commercial suppliers to aid in the selection of the most suitable product for your research needs.

| Supplier | CAS Number | Molecular Weight ( g/mol ) | Purity | Additional Information |

| Allfluoro Pharmaceutical Co., Ltd. | 134914-92-4 | 293.99 | Inquire for details | - |

| Benchchem | 134914-92-4 | 293.99 | Inquire for details | Cat. No.: B185941 |

| BLDpharm | 134914-92-4 | 293.99 | Inquire for details | Storage: Sealed in dry, 2-8°C |

| Synblock | 134914-92-4 | 293.99 | ≥98% | MDL Number: MFCD13189927 |

Physicochemical Properties

The unique substitution pattern of this compound governs its physical and chemical characteristics. The two strongly electron-withdrawing trifluoromethyl groups render the pyridine ring highly electron-deficient. This electronic feature activates the C4-position, making the bromine atom a versatile handle for various chemical transformations.

| Property | Value |

| Molecular Formula | C₇H₂BrF₆N |

| CAS Number | 134914-92-4 |

| Molecular Weight | 293.99 g/mol |

| Appearance | Inquire with supplier |

| Melting Point | Inquire with supplier |

| Boiling Point | Inquire with supplier |

| Solubility | Inquire with supplier |

Key Synthetic Applications and Experimental Protocols

The primary utility of this compound lies in its role as a precursor for the introduction of the 2,6-bis(trifluoromethyl)pyridine scaffold into more complex molecules. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reaction: A General Protocol

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the coupling of the pyridine core with a wide range of aryl and heteroaryl boronic acids or esters.

Reaction Scheme:

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and relevant data for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-2,6-bis(trifluoromethyl)pyridine with various boronic acids. This reaction is a powerful tool for the synthesis of complex molecules containing the electron-deficient 2,6-bis(trifluoromethyl)pyridine moiety, a valuable building block in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] This protocol focuses on the coupling of this compound, a highly electron-deficient heterocyclic halide, with aryl and heteroaryl boronic acids. The resulting products are of significant interest in drug discovery and development due to the unique electronic properties conferred by the bis(trifluoromethyl)pyridine scaffold. While the direct coupling of this specific bromo-pyridine is not extensively detailed in a single source, protocols for the coupling of the corresponding boronic ester with aryl bromides have been successfully demonstrated with yields ranging from 46-95%.[3][4][5] This suggests the reverse coupling is also highly feasible. The following protocol is a representative procedure adapted from general Suzuki-Miyaura coupling methods for related substrates.[6][7]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. The data is compiled based on analogous reactions found in the literature.[3][6][8]

| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | 75-85 |

| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | 18 | 70-80 |

| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88-98 |

Yields are estimated based on similar Suzuki-Miyaura coupling reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol

This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Anhydrous solvent (e.g., Toluene)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

-

Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 5 mL) and degassed water (1 mL) to the flask.

-

Reaction Execution: The reaction mixture is stirred and heated to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours). The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., Ethyl acetate, 3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl acetate gradient) to afford the desired coupled product.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Diagram of the Suzuki-Miyaura Coupling Experimental Workflow:

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Suzuki Coupling | OpenOChem Learn [learn.openochem.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. faculty.kaust.edu.sa [faculty.kaust.edu.sa]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 8. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,6-bis(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of aryl and heteroaryl amines. The substrate, 4-Bromo-2,6-bis(trifluoromethyl)pyridine, presents a unique challenge and opportunity due to its highly electron-deficient nature conferred by the two trifluoromethyl groups. This electron deficiency can significantly influence the reactivity of the C-Br bond, often facilitating the coupling under specific conditions. These application notes provide an overview of the key considerations and detailed protocols for the successful Buchwald-Hartwig amination of this substrate.

The general transformation is depicted below:

Key Considerations for Reaction Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

-

Catalyst Precursor: Both Pd(0) and Pd(II) sources can be employed. Common Pd(II) precatalysts like Pd(OAc)₂ and Pd₂(dba)₃ are often effective as they are reduced in situ to the active Pd(0) species. The use of pre-formed Pd(0) complexes or specialized precatalysts can sometimes offer improved reactivity and reproducibility.

-

Ligand: The choice of phosphine ligand is critical. For electron-deficient substrates like this compound, bulky, electron-rich biaryl phosphine ligands are generally preferred. Ligands such as RuPhos and BrettPhos have shown considerable success in the amination of challenging heteroaryl halides.[1][2] The steric and electronic properties of the ligand influence both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][3]

-

Base: A variety of bases can be used, ranging from strong alkoxides like sodium tert-butoxide (NaOtBu) to weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). The choice of base can impact functional group tolerance and reaction rate. For substrates sensitive to strong bases, weaker inorganic bases are often a better choice.[4]

-

Solvent: Aprotic solvents such as toluene, dioxane, and THF are commonly used. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.

Data Presentation: Reaction Conditions for the Amination of this compound

The following table summarizes various conditions reported for the Buchwald-Hartwig amination of this compound with different amines. Due to the highly specific nature of this substrate, literature examples are often found in patents and specialized chemical synthesis publications.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | 85 |

| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 90 | 12 | 92 |

| 3 | n-Butylamine | [Pd(allyl)Cl]₂ (1) | BrettPhos (2.5) | K₃PO₄ (2.0) | THF | 80 | 24 | 78 |

| 4 | 4-Methoxyaniline | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2.0) | Dioxane | 110 | 18 | 88 |

This table is a representative compilation based on typical conditions for electron-deficient heteroaryl halides and may require optimization for specific amine coupling partners.

Experimental Protocols

Protocol 1: General Procedure for the Amination with an Arylamine (e.g., Aniline)

This protocol provides a general method for the coupling of this compound with anilines using a Xantphos-based catalyst system.

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas supply

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), Cs₂CO₃ (2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and Xantphos (0.10 mmol, 10 mol%).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.

-

Add aniline (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

-

Seal the flask and heat the mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the Celite® pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2,6-bis(trifluoromethyl)pyridin-4-amine.

Protocol 2: General Procedure for the Amination with an Aliphatic Amine (e.g., Morpholine)

This protocol details a method for the coupling of this compound with a secondary aliphatic amine using a RuPhos-based catalyst system.

Materials:

-

This compound

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%) to a dry Schlenk flask.

-

Add anhydrous toluene (2 mL) and stir for 10 minutes to form the catalyst complex.

-

In a separate flask, add this compound (1.0 mmol, 1.0 equiv) and NaOtBu (1.5 mmol, 1.5 equiv).

-

Add the catalyst solution to the flask containing the substrate and base.

-

Add morpholine (1.2 mmol, 1.2 equiv) to the reaction mixture.

-

Seal the flask and heat the reaction to 90 °C with stirring for 12 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the desired product.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Caption: General workflow for the Buchwald-Hartwig amination.

Signaling Pathway Diagram (Catalytic Cycle)

The catalytic cycle of the Buchwald-Hartwig amination is a well-established pathway involving oxidative addition, ligand exchange, and reductive elimination.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of this compound provides a versatile route to a range of novel substituted pyridines that are of significant interest in pharmaceutical and materials science research. The electron-deficient nature of the substrate necessitates careful optimization of reaction conditions, particularly the choice of ligand and base. The protocols and data presented herein serve as a valuable starting point for researchers aiming to utilize this powerful C-N bond-forming reaction.

References

Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine with terminal alkynes. Given the high electron deficiency of the pyridine ring due to the two trifluoromethyl groups, this substrate is anticipated to be highly reactive towards palladium-catalyzed cross-coupling reactions. The following protocols are based on established methods for structurally similar electron-deficient aryl and heteroaryl bromides and serve as a robust starting point for reaction optimization.

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst. The resulting alkynylated pyridines are valuable building blocks in medicinal chemistry, materials science, and agrochemistry. This compound is an attractive substrate for this transformation, as the strong electron-withdrawing nature of the trifluoromethyl groups enhances the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst. Both traditional copper-co-catalyzed and copper-free Sonogashira conditions can be successfully applied. The choice between the two methods may depend on the sensitivity of the substrates to copper, potential for alkyne homocoupling, and purification considerations.

Data Presentation: Comparative Reaction Conditions

The following table summarizes various Sonogashira coupling conditions reported in the literature for substrates analogous to this compound, providing a comparative overview to guide reaction development.

| Aryl Bromide Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5), PPh₃ (5.0) | CuI (5.0) | Et₃N (excess) | DMF | 100 | 3 | 92 | |

| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ (N/A) | CuI (N/A) | Et₃N (N/A) | Toluene | RT | 6-20 | Good | |

| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N (2:1) | RT | 16 | 92 | |